molecular formula C13H19F2NO4 B15227017 (1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B15227017
M. Wt: 291.29 g/mol
InChI Key: BOLCEYWUYSTOAK-VGMNWLOBSA-N
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Description

(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl group, two fluorine atoms, and a carboxylic acid functional group. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the fluorine atoms, and the addition of the tert-butoxycarbonyl and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms and other functional groups can be substituted with different groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and biochemical pathways. Its fluorine atoms can serve as markers for imaging studies, providing valuable insights into biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate or a precursor for drug development. Its unique structure may confer specific biological activities, making it a promising compound for therapeutic research.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. The presence of fluorine atoms may enhance its binding properties and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid can be compared with other bicyclic compounds, such as:
    • (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
    • (1R,3S,4S)-2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Uniqueness

The presence of two fluorine atoms in this compound distinguishes it from other similar compounds. This unique feature may confer specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19F2NO4

Molecular Weight

291.29 g/mol

IUPAC Name

(1R,3S,4S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-7-4-5-8(9(16)10(17)18)13(14,15)6-7/h7-9H,4-6H2,1-3H3,(H,17,18)/t7-,8+,9+/m1/s1

InChI Key

BOLCEYWUYSTOAK-VGMNWLOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]([C@H]1C(=O)O)C(C2)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)(F)F

Origin of Product

United States

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